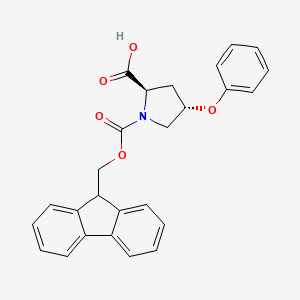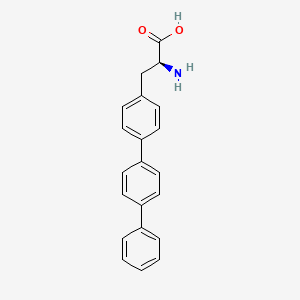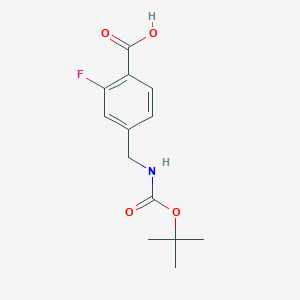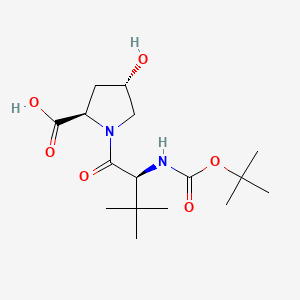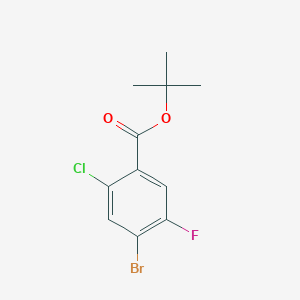
(R)-3-(Fmoc-amino)pyrrolidine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Fmoc-amino)pyrrolidine hydrochloride is a compound that features a pyrrolidine ring with an amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and organic chemistry due to its stability and ease of handling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)pyrrolidine hydrochloride typically involves the protection of the amino group on the pyrrolidine ring with the Fmoc group. This is achieved through a series of steps:
Starting Material: The synthesis begins with ®-3-aminopyrrolidine.
Protection: The amino group is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Purification: The product is purified through crystallization or chromatography to obtain ®-3-(Fmoc-amino)pyrrolidine.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-(Fmoc-amino)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Systems: Automated systems for protection and purification steps to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
®-3-(Fmoc-amino)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: Used in peptide synthesis to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products
Deprotected Amino Pyrrolidine: Removal of the Fmoc group yields ®-3-aminopyrrolidine.
Substituted Derivatives: Various substituted derivatives depending on the reagents used.
Peptides: Formation of peptides when used in peptide synthesis.
科学的研究の応用
®-3-(Fmoc-amino)pyrrolidine hydrochloride has several applications in scientific research:
Peptide Synthesis: Widely used as a building block in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.
Material Science: Utilized in the development of functional materials due to its self-assembly properties.
作用機序
The mechanism of action of ®-3-(Fmoc-amino)pyrrolidine hydrochloride primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins.
類似化合物との比較
Similar Compounds
(S)-3-(Fmoc-amino)pyrrolidine hydrochloride: The enantiomer of ®-3-(Fmoc-amino)pyrrolidine hydrochloride.
Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine and Fmoc-lysine.
Boc-protected amino acids: Amino acids protected with tert-butyloxycarbonyl (Boc) group.
Uniqueness
®-3-(Fmoc-amino)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct properties in peptide synthesis. Its stability and ease of deprotection make it a valuable compound in organic synthesis and peptide chemistry.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18,20H,9-12H2,(H,21,22);1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJZPPSRUIFDDD-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

